molecular formula C12H11NO2S B10843195 4-((Pyridin-4-ylthio)methyl)benzene-1,2-diol

4-((Pyridin-4-ylthio)methyl)benzene-1,2-diol

Katalognummer B10843195
Molekulargewicht: 233.29 g/mol
InChI-Schlüssel: JVOZIFHFAIJCMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((pyridin-4-ylthio)methyl)benzene-1,2-diol is an organic compound that features a benzene ring substituted with a pyridin-4-ylthio group and two hydroxyl groups at the 1 and 2 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((pyridin-4-ylthio)methyl)benzene-1,2-diol typically involves the reaction of a pyridine derivative with a benzene derivative under specific conditions. One common method involves the nucleophilic substitution reaction where a pyridin-4-ylthio group is introduced to the benzene ring. The reaction conditions often include the use of a base to facilitate the nucleophilic attack and a solvent such as dimethyl sulfoxide (DMSO) to dissolve the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-((pyridin-4-ylthio)methyl)benzene-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield quinones, while substitution reactions could produce various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

4-((pyridin-4-ylthio)methyl)benzene-1,2-diol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-((pyridin-4-ylthio)methyl)benzene-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the pyridin-4-ylthio group can interact with metal ions and other electrophilic species. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both hydroxyl and pyridin-4-ylthio groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Eigenschaften

Molekularformel

C12H11NO2S

Molekulargewicht

233.29 g/mol

IUPAC-Name

4-(pyridin-4-ylsulfanylmethyl)benzene-1,2-diol

InChI

InChI=1S/C12H11NO2S/c14-11-2-1-9(7-12(11)15)8-16-10-3-5-13-6-4-10/h1-7,14-15H,8H2

InChI-Schlüssel

JVOZIFHFAIJCMB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CSC2=CC=NC=C2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.